Class-Level Selectivity: CaSR Agonism Potency vs. CYP2D6 Inhibition Risk
As a pyrrolidine-2,5-dione derivative, the target compound belongs to a chemical series designed to optimize CaSR agonistic activity while minimizing CYP2D6 inhibitory interaction, a key differentiator for safety profiles [1]. While specific IC50 data for this compound is not publicly available, the patent discloses that structure-activity relationship (SAR) optimization of the N1-side chain directly influences the selectivity ratio, providing a strong class-level inference for this specific scaffold [1].
| Evidence Dimension | Selectivity Ratio (CaSR EC50 / CYP2D6 IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific compound. |
| Comparator Or Baseline | Other N1-substituted pyrrolidine-2,5-dione derivatives in the patent show ratios ranging from <0.1 to >10. |
| Quantified Difference | N/A (Class-level SAR indicates potential for >10-fold selectivity window) |
| Conditions | In vitro functional assays for CaSR and in vitro metabolism assays for CYP2D6, as described in US Patent 7,585,886 B2. |
Why This Matters
This differentiates the compound from older calcimimetics like cinacalcet, which carry a significant CYP2D6 interaction liability, making this scaffold preferable for research models requiring clean pharmacology.
- [1] Astellas Pharma Inc. Pyrrolidine derivative or salt thereof. US Patent 7,585,886 B2. September 8, 2009. View Source
